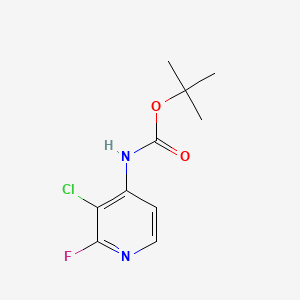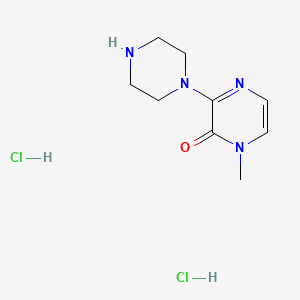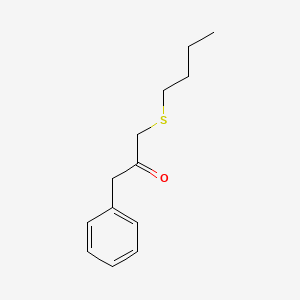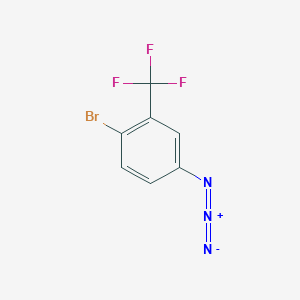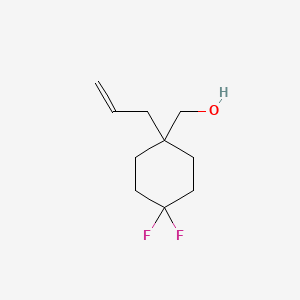![molecular formula C16H28N2O2 B13490064 tert-butyl N-[1-(aminomethyl)adamantan-2-yl]carbamate](/img/structure/B13490064.png)
tert-butyl N-[1-(aminomethyl)adamantan-2-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-[1-(aminomethyl)adamantan-2-yl]carbamate: is a compound that belongs to the class of adamantane derivatives Adamantane is a hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(aminomethyl)adamantan-2-yl]carbamate typically involves the reaction of adamantanone with an appropriate amine and a tert-butyl carbamate protecting group. One common method involves the use of tert-butyl chloroformate as the carbamoylating agent. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butyl N-[1-(aminomethyl)adamantan-2-yl]carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed:
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as amines or alcohols.
Substitution: Formation of substituted adamantane derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[1-(aminomethyl)adamantan-2-yl]carbamate is used as a building block for the synthesis of more complex molecules. Its rigid structure and stability make it an ideal candidate for creating novel materials and catalysts.
Biology: In biological research, this compound is studied for its potential as a drug delivery agent. The adamantane core can enhance the stability and bioavailability of therapeutic agents.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their antiviral and anticancer properties. The unique structure of adamantane derivatives allows for the design of molecules that can interact with specific biological targets.
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its stability and rigidity contribute to the durability and performance of these materials .
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(aminomethyl)adamantan-2-yl]carbamate involves its interaction with specific molecular targets. The adamantane core can interact with hydrophobic pockets in proteins, enhancing the binding affinity and specificity of the compound. Additionally, the carbamate group can undergo hydrolysis, releasing the active amine, which can then interact with biological targets .
Comparison with Similar Compounds
- tert-butyl N-[3-(aminomethyl)adamantan-1-yl]carbamate
- tert-butyl N-[2-(aminomethyl)adamantan-2-yl]carbamate
- N-Boc-ethylenediamine
Comparison:
- tert-butyl N-[3-(aminomethyl)adamantan-1-yl]carbamate: Similar structure but with the amino group at a different position, leading to different reactivity and applications.
- tert-butyl N-[2-(aminomethyl)adamantan-2-yl]carbamate: Similar structure but with the amino group at a different position, affecting its chemical properties and potential uses.
- N-Boc-ethylenediamine: Different core structure but similar carbamate protecting group, used in different synthetic applications .
Conclusion
tert-butyl N-[1-(aminomethyl)adamantan-2-yl]carbamate is a versatile compound with significant potential in various fields of research and industry. Its unique structure and stability make it an attractive candidate for the development of new materials, drugs, and industrial products.
Properties
Molecular Formula |
C16H28N2O2 |
|---|---|
Molecular Weight |
280.41 g/mol |
IUPAC Name |
tert-butyl N-[1-(aminomethyl)-2-adamantyl]carbamate |
InChI |
InChI=1S/C16H28N2O2/c1-15(2,3)20-14(19)18-13-12-5-10-4-11(6-12)8-16(13,7-10)9-17/h10-13H,4-9,17H2,1-3H3,(H,18,19) |
InChI Key |
LNGCVYCGDPKUPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C2CC3CC(C2)CC1(C3)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride](/img/structure/B13489988.png)


![6-chloro-N-[4-(3,4,5-trifluorophenyl)-1,3-thiazol-2-yl]pyridin-3-amine hydrochloride](/img/structure/B13490010.png)
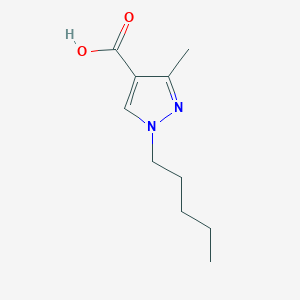
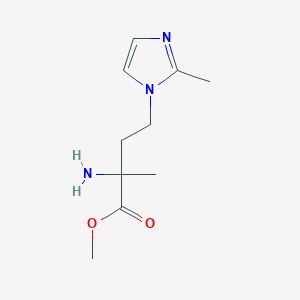
![methyl[1-(1-methyl-1H-pyrazol-3-yl)ethyl]amine](/img/structure/B13490019.png)
![5-tert-butyl 2-methyl 3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2,5-dicarboxylate](/img/structure/B13490025.png)
